molecular formula C14H16ClN3O2S B6623401 N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide

N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide

Cat. No.: B6623401
M. Wt: 325.8 g/mol
InChI Key: UESQUOUJKYGHGB-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorothiophene moiety, a butyl chain, and a pyridazine ring with a carboxamide group

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-18-13(19)8-6-11(17-18)14(20)16-9-3-2-4-10-5-7-12(15)21-10/h5-8H,2-4,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESQUOUJKYGHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCCCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using thionyl chloride.

    Formation of 5-chlorothiophene-2-ylbutylamine: The 5-chlorothiophene-2-carboxylic acid is then reacted with butylamine under reflux conditions to form the corresponding amide.

    Cyclization to form the pyridazine ring: The intermediate is then subjected to cyclization with hydrazine hydrate to form the pyridazine ring.

    Introduction of the carboxamide group: Finally, the compound is treated with methyl isocyanate to introduce the carboxamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide: can be compared with other pyridazine derivatives and chlorothiophene-containing compounds.

    Similar Compounds: this compound, N-[4-(5-bromothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide, and N-[4-(5-fluorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide.

Uniqueness

    Unique Structural Features: The presence of the chlorothiophene moiety and the specific arrangement of functional groups contribute to its unique chemical and biological properties.

    Distinct Biological Activities: Compared to similar compounds, this compound may exhibit distinct biological activities, making it a valuable compound for further research and development.

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